molecular formula C18H15ClN2O2 B2707341 N-[2-(3-Acetylphenyl)-2,3-dihydro-1H-isoindol-1-ylidene]-2-chloroacetamide CAS No. 554404-32-9

N-[2-(3-Acetylphenyl)-2,3-dihydro-1H-isoindol-1-ylidene]-2-chloroacetamide

Cat. No.: B2707341
CAS No.: 554404-32-9
M. Wt: 326.78
InChI Key: BOIOQQLTDKMNRQ-UHFFFAOYSA-N
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Description

N-[2-(3-Acetylphenyl)-2,3-dihydro-1H-isoindol-1-ylidene]-2-chloroacetamide is a synthetic organic compound with the molecular formula C18H15ClN2O2. This compound is characterized by the presence of an isoindoline core, which is a bicyclic structure containing nitrogen. The compound also features an acetylphenyl group and a chloroacetamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-Acetylphenyl)-2,3-dihydro-1H-isoindol-1-ylidene]-2-chloroacetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving an ortho-substituted benzylamine and a suitable electrophile.

    Introduction of Acetylphenyl Group: The acetylphenyl group can be introduced via Friedel-Crafts acylation, where an acetyl chloride reacts with a phenyl group in the presence of a Lewis acid catalyst.

    Attachment of Chloroacetamide Moiety: The final step involves the reaction of the isoindoline derivative with chloroacetyl chloride in the presence of a base to form the chloroacetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-Acetylphenyl)-2,3-dihydro-1H-isoindol-1-ylidene]-2-chloroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

N-[2-(3-Acetylphenyl)-2,3-dihydro-1H-isoindol-1-ylidene]-2-chloroacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-Acetylphenyl)-2,3-dihydro-1H-isoindol-1-ylidene]-2-chloroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • 1-tosyl-1H-imidazole
  • 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
  • 1-ethyl-4-tosylpiperazine

Uniqueness

N-[2-(3-Acetylphenyl)-2,3-dihydro-1H-isoindol-1-ylidene]-2-chloroacetamide is unique due to its specific structural features, such as the isoindoline core and the combination of acetylphenyl and chloroacetamide groups. These structural elements confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(3-acetylphenyl)-3H-isoindol-1-ylidene]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-12(22)13-6-4-7-15(9-13)21-11-14-5-2-3-8-16(14)18(21)20-17(23)10-19/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIOQQLTDKMNRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2CC3=CC=CC=C3C2=NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

554404-32-9
Record name N-[2-(3-acetylphenyl)-2,3-dihydro-1H-isoindol-1-ylidene]-2-chloroacetamide
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